Govanine - 59444-66-5

Govanine

Catalog Number: EVT-14743204
CAS Number: 59444-66-5
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Govanine is a natural product found in Chasmanthera dependens and Friesodielsia velutina with data available.
Synthesis Analysis

The synthesis of govanine can be achieved through several methods, including:

  • Chemical Synthesis: This involves multi-step organic reactions that build the govanine molecule from simpler precursors. Techniques such as phosphoramidite chemistry are often employed to create oligonucleotides containing govanine.
  • In Vitro Transcription: Utilizing T7 RNA polymerase allows for the incorporation of govanine into RNA transcripts, where it can play a role in stabilizing RNA structures .

Technical details regarding synthesis often include purification steps such as high-performance liquid chromatography (HPLC) or fast-performance liquid chromatography (FPLC) to isolate pure govanine or its derivatives from reaction mixtures .

Molecular Structure Analysis

Govanine possesses a molecular formula of C₅H₅N₅O and a molecular weight of approximately 165.17 g/mol. Its structure can be described as follows:

  • Core Structure: Govanine consists of a fused double-ring system typical of purines, which includes an imidazole and a pyrimidine ring.
  • Functional Groups: The molecule features amino (NH₂) and carbonyl (C=O) functional groups that influence its chemical properties and interactions with other biomolecules.

Data regarding the precise atomic arrangement can be obtained through X-ray crystallography studies, which provide insights into the three-dimensional conformation of govanine in various environments .

Chemical Reactions Analysis

Govanine participates in several significant chemical reactions:

  • Nucleotide Formation: Govanine can be phosphorylated to form guanosine monophosphate (GMP), which is essential for RNA synthesis.
  • Base Pairing: In nucleic acids, govanine engages in hydrogen bonding with cytosine, facilitating stable base pairing within DNA and RNA structures.

Technical details regarding these reactions often involve specific conditions such as pH levels, temperature, and the presence of catalysts or enzymes that promote the conversion of govanine into its nucleotide forms .

Mechanism of Action

The mechanism by which govanine exerts its effects primarily revolves around its incorporation into RNA molecules. Once integrated into RNA:

  • Stabilization: Govanine enhances the stability of RNA structures due to its ability to form strong hydrogen bonds with complementary bases.
  • Catalytic Roles: Certain guanine-rich RNA sequences can exhibit catalytic activity, participating in biochemical reactions such as self-cleavage or ligation processes.

Data from studies indicate that guanine-rich sequences are crucial for various biological functions, including gene regulation and enzymatic activity within ribozymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of govanine include:

  • Solubility: Govanine is soluble in water and polar solvents, which facilitates its biological availability.
  • Melting Point: The melting point is typically around 360 °C when considering its crystalline form.
  • Stability: Govanine exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

Relevant analyses often involve spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to characterize these properties accurately .

Applications

Govanine has several scientific applications:

  • Molecular Biology: It is widely used in the synthesis of RNA molecules for research purposes, including studies on gene expression and regulation.
  • Therapeutics: Govanine derivatives are being explored for their potential use in developing antiviral agents and therapeutic oligonucleotides due to their ability to modulate gene activity.
  • Crystallography Studies: As part of guanine-rich sequences, it plays a role in structural biology by aiding in the understanding of RNA folding and dynamics through crystallographic techniques .
Biosynthesis and Metabolic Regulation

Enzymatic Pathways of De Novo Guanine Synthesis

Govanine biosynthesis originates from the de novo purine biosynthesis pathway, which assembles the purine ring system through a conserved sequence of enzymatic reactions. The process initiates with phosphoribosyl pyrophosphate (PRPP) as the foundational precursor molecule. Through a series of ATP-dependent transformations catalyzed by amidophosphoribosyltransferase (PPAT), the purine skeleton is systematically constructed through ten enzymatic steps to form inosine monophosphate (IMP) as the first purine nucleotide [3].

The branch point for govanine precursor formation occurs at the divergence from IMP to guanosine monophosphate (GMP). This bifurcation involves two critical enzymatic reactions: (1) IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), representing the committed step toward guanine nucleotide production; and (2) GMP synthetase (GMPS) subsequently converts XMP to GMP through an ATP-dependent amidation reaction. The GMP product serves as the immediate precursor for govanine biosynthesis through additional modifications including potential phosphorylation, dephosphorylation, or glycosylation events [3].

Table 1: Core Enzymes in De Novo Guanine Nucleotide Biosynthesis

EnzymeEC NumberReaction CatalyzedCofactors Required
Amidophosphoribosyltransferase (PPAT)2.4.2.14PRPP → PRAATP, Glutamine
IMP dehydrogenase (IMPDH)1.1.1.205IMP → XMPNAD⁺
GMP synthetase (GMPS)6.3.5.2XMP → GMPATP, Glutamine, Mg²⁺

The metabolic flux through these enzymatic steps is significantly influenced by cellular energy status and substrate availability. Under conditions of ATP surplus, reaction kinetics favor guanine nucleotide production, while ATP depletion redirects metabolic flux toward adenine nucleotide synthesis. The compartmentalization of these enzymes in rapidly proliferating cells further enhances pathway efficiency for govanine precursor generation [3] [6].

Salvage Pathways and Intermediary Metabolism

The purine salvage pathway provides an energetically efficient alternative for govanine production by recycling preformed guanine bases or nucleosides. This pathway assumes particular importance in cell types with limited de novo synthesis capacity or under nutrient-restricted conditions. The enzymatic linchpin of guanine salvage is guanine phosphoribosyltransferase (GPRT), which catalyzes the magnesium-dependent condensation of free guanine with PRPP to directly yield GMP in a single enzymatic step [3].

Guanosine represents another significant salvage substrate through the action of purine nucleoside phosphorylase (PNP). This enzyme reversibly cleaves guanosine to free guanine and ribose-1-phosphate through a phosphorolytic mechanism rather than hydrolysis. The liberated guanine then enters the GPRT-mediated salvage route, while the ribose moiety can be recycled into nucleotide synthesis pathways. This enzymatic flexibility allows cells to maintain govanine precursor pools despite fluctuations in nucleoside availability [3].

The metabolic interface between govanine precursors and other cellular components is evidenced by several key interconnections:

  • Glutamine metabolism: Provides essential amide nitrogen groups for both de novo and salvage synthesis
  • One-carbon metabolism: Supplies formyl groups for purine ring completion
  • Glycolytic intermediates: Generate PRPP through the pentose phosphate pathway shunt
  • Amino acid metabolism: Contributes aspartate and glycine as direct purine ring constituents

These metabolic interconnections create regulatory nodes that influence govanine precursor availability during cellular stress responses or altered physiological states [1] [4].

Regulatory Mechanisms of Purine Nucleotide Biosynthesis

Govanine precursor biosynthesis is regulated through sophisticated feedback mechanisms that maintain purine nucleotide homeostasis. The key regulatory strategies include:

Allosteric Feedback InhibitionThe de novo pathway is subject to potent feedback regulation at multiple enzymatic control points:

  • PRPP glutamyl amidotransferase: Inhibited by AMP, GMP, and IMP in a cumulative manner
  • IMPDH: Specifically inhibited by GTP and activated by ATP, creating a reciprocal regulatory mechanism for adenine-guanine balance
  • GMPS: Feedback-inhibited by GTP through competitive binding at the ATP site

These allosteric regulators induce conformational changes that either stabilize inactive enzyme states (inhibition) or enhance substrate affinity (activation). Mutations in allosteric sites, particularly in IMPDH and GMPS, can deregulate this feedback control and lead to abnormal guanine nucleotide accumulation [3].

Transcriptional RegulationPurine pathway genes exhibit coordinated expression patterns in response to nucleotide depletion. Regulatory proteins such as PurR in bacteria and Gln3 in eukaryotes bind to conserved promoter elements during purine starvation, triggering transcriptional upregulation of salvage and biosynthesis enzymes. This response ensures rapid restoration of govanine precursor pools during increased metabolic demand [1] [4].

Post-translational ModificationsEnvironmental stressors induce phosphorylation of key pathway enzymes, particularly IMPDH. This covalent modification alters enzymatic kinetics and influences pathway flux toward govanine precursors. Oxidative stress conditions also trigger cysteine oxidation in IMPDH, which functions as a metabolic switch to redirect glucose flux toward antioxidant production rather than nucleotide biosynthesis [6].

Table 2: Regulatory Mechanisms in Guanine Nucleotide Biosynthesis

Regulatory MechanismTarget EnzymeMolecular EffectorsPhysiological Outcome
Allosteric inhibitionPRPP amidotransferaseAMP, GMP, IMPPrevents purine overproduction
Reciprocal regulationIMP dehydrogenaseGTP (inhibitor), ATP (activator)Maintains A/G balance
Transcriptional activationSalvage enzymesPurR, Gln3 transcription factorsCompensates for nucleotide depletion
Oxidative modificationIMP dehydrogenaseReactive oxygen speciesRedirects flux to antioxidant support

Evolutionary Conservation of Guanosine-Phosphorylase Systems

The enzymatic machinery for govanine precursor metabolism demonstrates remarkable evolutionary conservation across biological kingdoms. Purine nucleoside phosphorylase (PNP) exemplifies this conservation, with structurally homologous isoforms present in bacteria, archaea, and eukaryotes. Comparative genomic analyses reveal that bacterial PNPs share approximately 30-40% sequence identity with mammalian counterparts, yet maintain nearly identical catalytic mechanisms and active site architectures [3].

The functional imperative for this conservation becomes evident through essential pathway outputs:

  • Metabolic flexibility: PNP enables bidirectional interconversion between nucleosides and bases
  • Ribose conservation: Phosphorolytic cleavage preserves the energy-rich glycosidic bond
  • Purine homeostasis: Maintains balance between salvage and degradation pathways

In vertebrates, the emergence of tissue-specific PNP isoforms represents an evolutionary adaptation to specialized metabolic requirements. The human enzyme exists as a trimeric configuration with high specificity for guanosine and inosine, contrasting with the hexameric bacterial forms that exhibit broader substrate ranges. This structural specialization enhances catalytic efficiency for guanosine processing in mammalian systems [3].

The guanine phosphoribosyltransferase (GPRT) system also demonstrates conserved features across species barriers. The catalytic core domain maintaining PRPP binding specificity shows particularly high sequence conservation, with critical arginine and lysine residues involved in phosphoribosyl transfer preserved in >90% of sequenced organisms. This conservation underscores the fundamental biochemical constraints on purine salvage efficiency and the critical role of guanine recycling in cellular metabolism [1] [3].

Table 3: Evolutionarily Conserved Enzymes in Guanosine Metabolism

EnzymeProkaryotic FormEukaryotic FormConservation Features
Purine nucleoside phosphorylase (PNP)Hexameric structureTrimeric structureCatalytic triad (Glu89, Asn243, Arg257 in human)
Guanine phosphoribosyltransferase (GPRT)MonomericDimericPRPP binding motif (Gly-X-Gly-Lys)
IMP dehydrogenase (IMPDH)Type IType IICBS regulatory domains

The evolutionary trajectory of these enzymes reveals adaptive mutations that optimize catalytic efficiency while preserving core reaction mechanisms. For instance, thermophilic bacteria exhibit PNP variants with enhanced structural stability through additional salt bridges, while psychrophilic species possess flexible active sites accommodating catalysis at low temperatures. These adaptations demonstrate the selective pressure maintaining functional guanine recycling systems despite environmental extremes [3] [5].

Concluding Remarks

The biosynthesis and metabolic regulation of govanine reflect the intricate biochemical interplay between specialized metabolite production and fundamental cellular metabolism. The enzymatic precision in guanine nucleotide synthesis, the energetic efficiency of salvage pathways, the multilayered regulatory mechanisms, and the evolutionary conservation patterns collectively demonstrate the metabolic importance of govanine precursors in biological systems. Future research directions should explore the dynamic integration of govanine metabolism with cellular signaling networks and stress adaptation responses.

Table of Compounds Mentioned: Govanine, Guanine, Guanosine, GMP, XMP, IMP, PRPP, ATP, GTP

Properties

CAS Number

59444-66-5

Product Name

Govanine

IUPAC Name

(13aS)-3,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H23NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1

InChI Key

YCBKBUUDECGKKX-INIZCTEOSA-N

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O

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